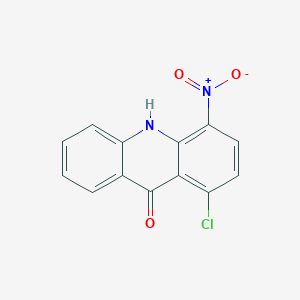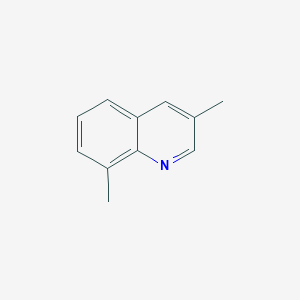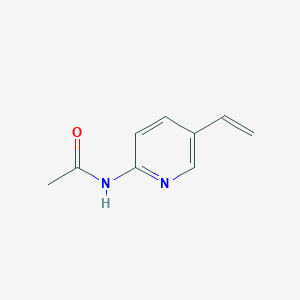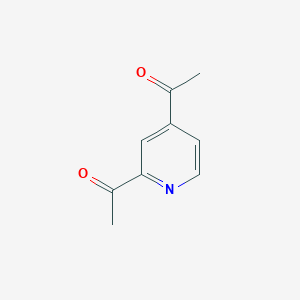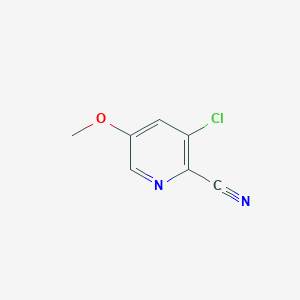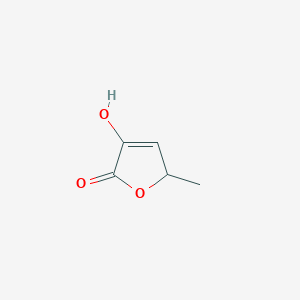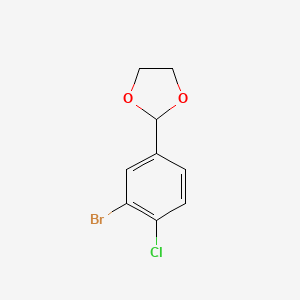
3-Bromo-4-chlorobenzaldehyde ethylene acetal
Vue d'ensemble
Description
“3-Bromo-4-chlorobenzaldehyde ethylene acetal” is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine and chlorine atoms, and an acetal functional group .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 319.7±42.0 °C, and its density is predicted to be 1.615±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Complex Molecules
The compound 3-Bromo-4-chlorobenzaldehyde ethylene acetal and its derivatives play a crucial role in the synthesis of complex molecules. For instance, it's used in the selective synthesis of compounds like 4-bromo-2-furancarboxaldehyde and its pinacolborane derivative, crucial for Suzuki coupling reactions (Ilovich & Deutsch, 2005). Similarly, it's involved in the synthesis of 1-bromo-3-buten-2-one, demonstrating its versatility in producing various organic compounds (Carlson et al., 2012).
Enhancing Reaction Efficiency
The compound and its related chemicals are utilized to improve the efficiency of synthesis processes. For example, a methodology using ethylene acetals from haloketones shows improved yields in producing different ketones, demonstrating its role in enhancing reaction efficiency and yields (Carlson, Gautun & Westerlund, 2002).
Catalysis and Reaction Mechanisms
The compound also finds application in understanding and improving catalysis and reaction mechanisms. For instance, its derivatives are used to study the presence of Brönsted and Lewis acid sites in palladium-supported catalysts, offering insights into the catalytic activity and selectivity based on the support's nature (Corma et al., 2004). Additionally, its involvement in the synthesis of cyclic acetals demonstrates its role in bimolecular photoinitiating systems, crucial for understanding and improving polymerization processes (Shi et al., 2007).
Propriétés
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECNFEVEIZQRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




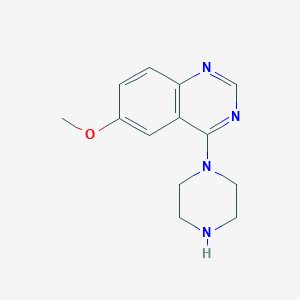

![10H-Azepino[1,2-a]indole](/img/structure/B3349157.png)
